molecular formula C13H20N4OS B5593236 3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide

3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide

Cat. No.: B5593236
M. Wt: 280.39 g/mol
InChI Key: YSBHLWKWYOYETF-GXDHUFHOSA-N
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Description

3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methyl group, linked to a thiophene ring through a propanamide chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the alkylation of piperazine with a methylating agent to form 4-methylpiperazine.

    Formation of the Thiophene Derivative: The thiophene ring is functionalized with a suitable leaving group, such as a halide, to facilitate subsequent coupling reactions.

    Coupling Reaction: The 4-methylpiperazine derivative is then coupled with the functionalized thiophene derivative under appropriate conditions, often using a base and a solvent like dimethylformamide (DMF).

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through a condensation reaction between the coupled intermediate and a suitable amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific pathways involved in cell proliferation, making it a candidate for antitumor research .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)-N-[(E)-thiophen-3-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c1-16-5-7-17(8-6-16)4-2-13(18)15-14-10-12-3-9-19-11-12/h3,9-11H,2,4-8H2,1H3,(H,15,18)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBHLWKWYOYETF-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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